molecular formula C13H16O3 B018223 Ethyl 2-benzylacetoacetate CAS No. 620-79-1

Ethyl 2-benzylacetoacetate

Cat. No.: B018223
CAS No.: 620-79-1
M. Wt: 220.26 g/mol
InChI Key: XDWQYMXQMNUWID-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-benzylacetoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-benzylacetoacetate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-benzylacetoacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-benzylacetoacetate can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

ethyl 2-benzyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWQYMXQMNUWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862307
Record name Ethyl 2-benzyl-3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a balsamic, floral-fruity odour
Record name Ethyl 2-acetyl-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

276.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-benzylacetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl 2-acetyl-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.033-1.037
Record name Ethyl 2-acetyl-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

620-79-1
Record name Ethyl 2-benzylacetoacetate
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Record name Ethyl alpha-benzylacetoacetate
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Record name Ethyl 2-benzylacetoacetate
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Record name Ethyl 2-benzyl-3-oxobutanoate
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Record name Ethyl 2-benzylacetoacetate
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Record name ETHYL .ALPHA.-BENZYLACETOACETATE
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Record name Ethyl 2-benzylacetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a suspension of 36.08 g 60% sodium hydride in 1000 ml of toluene, 112.9 g ethyl acetoacetate was dropped in. The temperature rose to 60° C. and then the reaction mixture was stirred for 1 hour at room temperature. Then 17.54 g Aliquat 336 were added and the reaction mixture was heated to 84° C. Now a solution of 54.90 g benzyl chloride in 50 ml of toluene was dropped in. Then the mixture was stirred at 84° C. for 26 hours. After the mixture was cooled down to room temperature, it was acidified with 250 ml of 2N HCl and extracted with ether. The combined organic phase was washed with 5% sodium bicarbonate and brine, dried, filtered and evaporated to dryness. The resulting brown oil was purified by chromatography to yield 55.74 g of a colourless oil.
Quantity
36.08 g
Type
reactant
Reaction Step One
Quantity
112.9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
17.54 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.1 Mol of ethyl acetoacetate, 0.1 mol of K2CO3, 0.1 mol of benzyl bromide, 0.01 mmol of PEG-400 (polyethylene glycol 400) and 100 ml of benzene were stirred at 75° C. for 7 hours. After cooling, 20 ml of saturated solution of NH4Cl was added to dissolve solid, and product was extracted with ethyl acetate. After removing the solvent, the residue was distilled under reduced pressure, and a cut fraction was collected at 116-118° C./20 Pa. Yield 74%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
PEG-400
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 2-benzylacetoacetate in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. [, ] Its structure, containing both a ketone and an ester functionality, makes it a versatile reactant in various chemical transformations.

Q2: Can you provide an example of how this compound is used to synthesize biologically relevant molecules?

A: In a study focusing on synthesizing potential antibacterial agents, this compound was reacted with a diazotized solution of 6-aminocoumarin. [] This reaction yielded Ethyl 2-[(2-oxo-2H-1-benzopyran-6-yl)-hydrazono]-3-phenylpropanoate, which then underwent further transformations to produce Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives and 7-phenyl-5H-pyrano [3′,2′:4,5]indolo[1,2-a]quinoxaline-6,10-dione derivatives. These final compounds demonstrated noteworthy antibacterial activity. []

Q3: Are there any catalytic methods for the synthesis of this compound?

A: While specific details are limited in the provided abstracts, one paper mentions the "catalytic synthesis of this compound." [] This suggests that catalytic routes for its preparation exist, potentially offering advantages in terms of efficiency and selectivity compared to traditional methods.

Q4: Does the research mention any specific analytical techniques used to characterize this compound and its derivatives?

A: The research indicates that the structures of this compound derivatives were confirmed using analytical and spectral data. [] This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed for structural elucidation in organic chemistry.

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